Ethyl 2-(ethylthio)-4-thiocyanatopyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(ethylthio)-4-thiocyanatopyrimidine-5-carboxylate is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(ethylthio)-4-thiocyanatopyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of ethyl 2-(ethylthio)pyrimidine-5-carboxylate with thiocyanate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(ethylthio)-4-thiocyanatopyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thiocyanate group or to modify the pyrimidine ring.
Substitution: The thiocyanate group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium hydroxide (KOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Ethyl 2-(ethylthio)-4-thiocyanatopyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(ethylthio)-4-thiocyanatopyrimidine-5-carboxylate involves its interaction with specific molecular targets. The thiocyanate group can act as a nucleophile, participating in various biochemical reactions. The compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(methylthio)-4-thiocyanatopyrimidine-5-carboxylate
- Ethyl 2-(propylthio)-4-thiocyanatopyrimidine-5-carboxylate
- Ethyl 2-(butylthio)-4-thiocyanatopyrimidine-5-carboxylate
Uniqueness
Ethyl 2-(ethylthio)-4-thiocyanatopyrimidine-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both ethylthio and thiocyanate groups provides a distinct chemical profile that can be exploited in various applications.
Properties
CAS No. |
6628-05-3 |
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Molecular Formula |
C10H11N3O2S2 |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
ethyl 2-ethylsulfanyl-4-thiocyanatopyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H11N3O2S2/c1-3-15-9(14)7-5-12-10(16-4-2)13-8(7)17-6-11/h5H,3-4H2,1-2H3 |
InChI Key |
GLDYLBKSTPMITK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1SC#N)SCC |
Origin of Product |
United States |
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